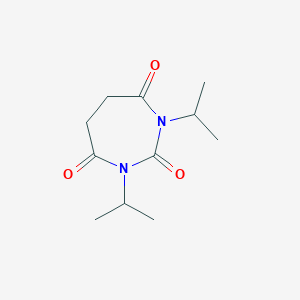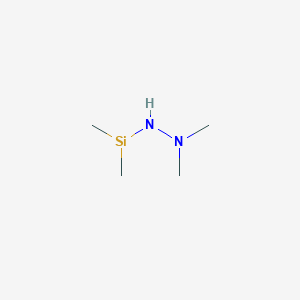
Dimethyl(2,2-dimethylhydrazino)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylsilyl)-1,1-dimethylhydrazine is an organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsilyl)-1,1-dimethylhydrazine typically involves the reaction of dimethylhydrazine with a silicon-containing reagent. One common method is the reaction of 1,1-dimethylhydrazine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-(Dimethylsilyl)-1,1-dimethylhydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylsilyl)-1,1-dimethylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-nitrogen compounds.
Aplicaciones Científicas De Investigación
2-(Dimethylsilyl)-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form stable silicon-containing compounds.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(Dimethylsilyl)-1,1-dimethylhydrazine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the nitrogen atoms can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to act as a versatile reagent in chemical reactions, facilitating the formation of complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(dimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
Bis(trimethylsilyl)amine: A compound with two trimethylsilyl groups attached to an amine, used in similar synthetic applications.
Uniqueness
2-(Dimethylsilyl)-1,1-dimethylhydrazine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable silicon-nitrogen bonds.
Propiedades
Fórmula molecular |
C4H13N2Si |
|---|---|
Peso molecular |
117.24 g/mol |
InChI |
InChI=1S/C4H13N2Si/c1-6(2)5-7(3)4/h5H,1-4H3 |
Clave InChI |
MNEKDNHUJSQVPU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

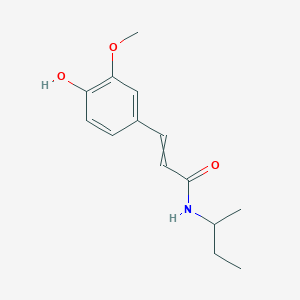
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
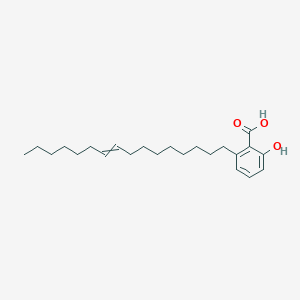
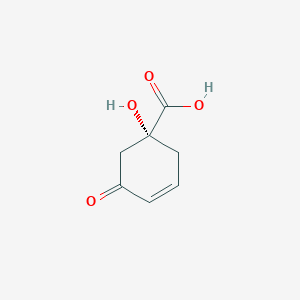
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
